1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride
Overview
Description
1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.70 g/mol. This compound is a hydrochloride salt of 1-amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide, which is a derivative of cyclobutane and cyclopropylmethyl groups.
Scientific Research Applications
1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It can be utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of cyclobutane-1-carboxamide with cyclopropylmethylamine under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mechanism of Action
1-Amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide hydrochloride can be compared with other similar compounds, such as 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride. While both compounds share similar structural features, they differ in their ring sizes and substituents, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Other cyclobutane and cyclopentane derivatives
Properties
IUPAC Name |
1-amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-9(4-1-5-9)8(12)11-6-7-2-3-7;/h7H,1-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRXHKCNNIPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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